Ethyl trans-4-phenyl-2-butenoate

説明

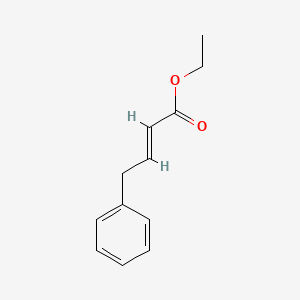

Ethyl trans-4-phenyl-2-butenoate (CAS: 1205-84-1) is an α,β-unsaturated ester with the molecular formula C₁₂H₁₄O₂ and a molar mass of 190.24 g/mol. Its structure features a phenyl group at the C4 position and a trans-configuration double bond between C2 and C3 (Figure 1). This compound is listed under multiple synonyms, including Ethyl (2E)-4-phenylbut-2-enoate and this compound .

特性

IUPAC Name |

ethyl (E)-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBCBTUPJJIKA-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl trans-4-phenyl-2-butenoate can be synthesized through several methods. One common method involves the reaction of E-phenylethenylboronic acid with ethyl bromoacetate in the presence of a palladium catalyst. The reaction is typically carried out in tetrahydrofuran at 65°C under an inert atmosphere for about 8 hours .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

化学反応の分析

Types of Reactions: Ethyl trans-4-phenyl-2-butenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the double bond to a single bond, forming ethyl 4-phenylbutanoate.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Ethyl 4-phenylbutanoate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Flavor and Fragrance Industry

Overview:

Ethyl trans-4-phenyl-2-butenoate is predominantly used as a flavoring agent in food products and as a fragrance component in cosmetics. Its pleasant aroma and taste enhance consumer appeal, making it a valuable ingredient in these industries.

Key Properties:

- Aroma Profile: Characterized by a sweet, fruity scent that is often associated with strawberries and other berries.

- Usage Concentration: Typically used in concentrations ranging from 0.1% to 5% in formulations.

Case Study:

A study conducted on the olfactory properties of various compounds, including this compound, demonstrated its effectiveness in enhancing the sensory profile of wine products. The compound was identified as a key contributor to the fruity aroma that consumers favor .

Pharmaceutical Applications

Overview:

In the pharmaceutical field, this compound serves as an important intermediate in the synthesis of various medications. Its structural features allow for modifications that lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Pathways:

The compound is involved in several synthetic pathways that yield biologically active molecules. For example, it can be transformed into derivatives that exhibit anti-inflammatory or analgesic properties.

Data Table: Pharmaceutical Synthesis Examples

| Compound Name | Active Ingredient | Application Area |

|---|---|---|

| Ethyl 4-(3-chloro-4-methoxyphenyl)-4-oxo-2-butenoate | Analgesic | Pain management |

| Ethyl 4-(3,4-dimethoxyphenyl)-4-oxo-2-butenoate | Anti-inflammatory | Inflammatory diseases |

Organic Synthesis

Overview:

this compound is extensively utilized in organic chemistry for synthesizing complex molecules. Its reactivity allows it to participate in various reactions, making it a key reagent in research laboratories.

Reactions Involving this compound:

- Michael Addition: Acts as an electrophile in Michael addition reactions to form larger carbon frameworks.

- Esterification Reactions: Can be converted into other esters, expanding its utility in synthetic organic chemistry.

Case Study:

Research highlighted its role in asymmetric catalytic reactions leading to the synthesis of chiral compounds, which are crucial for developing enantiomerically pure pharmaceuticals .

Polymer Chemistry

Overview:

In polymer chemistry, this compound is used to produce specialty polymers that enhance material properties such as flexibility and durability. This application is particularly relevant in industries like packaging and automotive manufacturing.

Polymerization Techniques:

The compound can be incorporated into polymer backbones through various polymerization methods, including:

- Free Radical Polymerization: Used to create copolymers with desirable mechanical properties.

- Condensation Polymerization: Enables the formation of high-performance materials.

Data Table: Polymer Applications

| Polymer Type | Properties | Application Area |

|---|---|---|

| Poly(this compound) | Flexible and durable | Packaging materials |

| Copolymers with styrene | Enhanced thermal stability | Automotive parts |

作用機序

The mechanism of action of ethyl trans-4-phenyl-2-butenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved depend on the specific reactions and conditions under which the compound is used.

類似化合物との比較

Table 1: Comparative Analysis of this compound and Analogous Esters

Structural and Functional Differences

This compound vs. Ethyl 4-bromo-2-butenoate: The phenyl group in the former is replaced by a bromine atom in the latter, reducing molar mass (190.24 vs. 193.04 g/mol) and altering electronic properties. Bromine’s electronegativity enhances reactivity in substitution reactions, making Ethyl 4-bromo-2-butenoate a versatile intermediate in drug synthesis .

This compound vs. Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate: The latter incorporates a bromo-formyl-methoxy-phenoxy group, increasing molar mass to 343.17 g/mol.

This compound vs. Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate: The cyano and methoxyphenylamino substituents in the latter create a more complex structure (molar mass: 362.43 g/mol). The cyano group’s electron-withdrawing nature likely stabilizes the molecule during synthesis, contributing to its high yield (85%) .

生物活性

Ethyl trans-4-phenyl-2-butenoate, a compound with significant potential in biological applications, has garnered attention for its various biological activities and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester characterized by the following structural formula:

It appears as a pale yellow oil with a characteristic odor, and its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 194.24 g/mol |

| Boiling Point | 126 °C |

| Density | 1.01 g/cm³ |

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, including oxidation and reduction. These reactions can lead to the formation of biologically active metabolites that may interact with cellular targets:

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids or ketones, which may exhibit enhanced biological activity.

- Reduction : Reduction reactions can convert the double bond to a single bond, resulting in saturated esters with potentially different biological properties.

- Substitution : Nucleophilic substitution can replace the ethoxy group with other nucleophiles, leading to diverse derivatives with varied biological functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Insecticidal Properties

This compound has been evaluated for its insecticidal activity. A detailed study found that it could serve as an effective insecticide against specific pests, highlighting its potential use in agriculture .

Cytotoxic Effects

In vitro studies have shown that the compound possesses cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways, making it a candidate for further investigation as an anticancer agent .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Insecticidal Efficacy : Research conducted by Kyoto University demonstrated that this compound effectively reduced the population of aphids in controlled experiments, suggesting its viability as a natural pesticide .

- Cytotoxicity Assessment : A notable study highlighted that this compound induced apoptosis in human cancer cell lines at concentrations above 50 µM, emphasizing its potential role in cancer therapy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。